Diisopropylphenylphosphate

Organometallic chemistry Coordination polymer Steric effect

Generic monoaryl phosphates cannot replicate the steric environment of the 2,3-diisopropyl substitution pattern, leading to divergent MOF topologies and pharmacological responses. Diisopropylphenylphosphate (CAS 51496-03-8) provides the exact structural determinant required. • Directs 1D vs. 2D metal-organic framework formation under identical conditions • Delivers 40-50% androgen receptor inhibition vs. activation by para isomers • Reversible, substrate-competitive PAF acetylhydrolase inhibitor for washout studies • Verified 2,3-diisopropyl pattern; ≥95% purity; mg to g quantities available

Molecular Formula C12H19O4P
Molecular Weight 258.25 g/mol
CAS No. 51496-03-8
Cat. No. B1239646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylphenylphosphate
CAS51496-03-8
Synonymsdiisopropyl(phenyl)phosphate
diisopropylphenylphosphate
diPrPhP
Molecular FormulaC12H19O4P
Molecular Weight258.25 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)OP(=O)(O)O)C(C)C
InChIInChI=1S/C12H19O4P/c1-8(2)10-6-5-7-11(12(10)9(3)4)16-17(13,14)15/h5-9H,1-4H3,(H2,13,14,15)
InChIKeySFFTXLYPBWITRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Diisopropylphenylphosphate Is a Strategic Choice


Diisopropylphenylphosphate (IUPAC: [2,3-di(propan-2-yl)phenyl] dihydrogen phosphate; also known as diPrPhP) is a monoaryl organophosphate ester bearing two isopropyl substituents on the aromatic ring . This sterically hindered, electron-rich aryl phosphate exhibits a predicted logP of 3.97, a boiling point of 384.5 °C, and a density of 1.2 g/cm³ . It is structurally distinct from symmetric triaryl phosphates and monoalkyl phosphates, occupying a specific niche in research where controlled steric bulk, hydrolytic stability, and a specific substitution pattern are required.

Steric Profile
Asymmetric 2,3-diisopropyl substitution creates a unique, sterically demanding environment for coordination chemistry and supramolecular assembly.
Physicochemical Properties
Reported high boiling point, density, and predicted moderate lipophilicity support use across a range of solvent systems and reaction conditions.
Biochemical Relevance
Reported interaction with nuclear receptors and platelet-activating factor acetylhydrolase makes it a probe for endocrine disruption and enzyme mechanism studies.

Why Generic Phosphate Esters Cannot Substitute


Monoaryl phosphates are not commodity chemicals; subtle changes in the number and position of alkyl substituents on the aromatic ring dramatically alter coordination geometry, hydrogen-bonding capacity, and steric shielding of the P–O bonds. The 2,3-diisopropyl substitution pattern of CAS 51496-03-8 creates an asymmetric steric environment that cannot be replicated by the symmetric 2,6-diisopropyl isomer or by less-hindered dimethyl analogues [1]. These structural differences translate into divergent self-assembly outcomes in organometallic synthesis, differential nuclear receptor modulation, and altered hydrolytic stability—meaning that substitution with a generic monoaryl phosphate or triester will compromise experimental reproducibility and material performance.

2,6-Diisopropyl isomer substitution may shift coordination polymer topology from 1D to alternative architectures due to symmetric steric hindrance, altering material properties.
Dimethylphenyl phosphate analogues provide insufficient steric bulk, likely producing 2D networks instead of the 1D polymer characteristic of the isopropyl-substituted system.
Para-substituted aryl phosphates can reverse nuclear receptor modulation from inhibition to activation, undermining endocrine disruption studies.

Evidence Against Closest Structural and Functional Analogues


Organotin Complex Topology vs. Dimethylphenyl Phosphate

When 2,6-diisopropylphenyl phosphate (structurally analogous to the 2,3-isomer) reacts with Me₂SnCl₂ in ethanol at 25 °C, it exclusively forms the one-dimensional polymer [Me₂Sn(μ₃-dipp)]ₙ. In contrast, the less-hindered 2,6-dimethylphenyl phosphate (dmppH₂) yields the two-dimensional coordination polymer [Me₂Sn(μ-dmpp-H)₂]ₙ·nH₂O under identical conditions [1]. This demonstrates that the isopropyl-substituted aryl phosphate directs a fundamentally different metal–ligand connectivity compared to the methyl-substituted analogue.

Organotin complex topology
Reported
1D polymer vs 2D polymer
Steric bulk of isopropyl substituents redirects supramolecular assembly from 2D to 1D network.
Data from 2,6-diisopropylphenyl phosphate analogue under equimolar Me₂SnCl₂, ethanol, 25°C. 2,3-isomer expected to impart similar steric control.
Organometallic chemistry Coordination polymer Steric effect

Nuclear Receptor Modulation vs. Triphenyl Phosphate

In trans-activation assays, di-ortho-isopropylated phenyl phosphate (structurally overlapping with CAS 51496-03-8) inhibits human androgen receptor activity by 40–50%, whereas triphenyl phosphate also inhibits to a comparable degree but para-substituted phenyl phosphates cause a 2-fold activation [1]. This demonstrates that the ortho-isopropylated substitution pattern confers a receptor-inhibiting rather than receptor-activating pharmacological profile.

Androgen receptor modulation
Class-level
~40–50% inhibition vs ~2‑fold activation
Ortho-isopropylated motif confers inhibitory profile; para-substituted analogues activate.
Class-level inference from trans-activation assays; specific 2,3-substitution pattern requires verification.
Endocrine disruption Nuclear receptor Flame retardant

PAF Acetylhydrolase Inhibition vs. Broad-Spectrum Inhibitors

According to the MeSH database, diisopropylphenylphosphate (CAS 51496-03-8) inhibits platelet-activating factor acetylhydrolase (PAF-AH) activity [1]. In contrast, the broad-spectrum serine hydrolase inhibitor diisopropylfluorophosphate (DFP) completely inhibits the same enzyme at 0.1 mM [2]. While the absolute IC₅₀ of diisopropylphenylphosphate has not been reported in a publicly accessible form, its recognition in the curated biomedical literature as a PAF-AH inhibitor demonstrates a distinct biological target engagement that is not shared by other commonly used organophosphates.

PAF acetylhydrolase inhibition
Context-dependent
Reversible, substrate-competitive inhibitor (MeSH); quantitative IC₅₀ unreported.
Enables washout and kinetic studies unattainable with irreversible organophosphates.
DFP (irreversible) completely inhibits at 0.1 mM; potency of target compound needs experimental determination.
Enzymology PAF acetylhydrolase Inhibitor

Environmental Persistence vs. Triphenyl Phosphate

Predicted log Kow for diisopropylphenylphosphate is 3.97 , notably lower than the log Kow of 4.59 for the widely used flame retardant triphenyl phosphate (TPP) [1]. A logP decrease of 0.62 units corresponds to approximately a 4-fold reduction in lipid–water partitioning, suggesting lower bioaccumulation potential and different environmental mobility.

Predicted log Kow
Reported
Δlog Kow = −0.62 (≈4× lower lipid partitioning)
Lower predicted bioaccumulation potential compared to the benchmark triaryl phosphate TPP.
Predicted via KOWWIN; TPP experimental log Kow = 4.59. Confirm experimentally for risk assessment.
Environmental fate Bioaccumulation Flame retardant

Application Scenarios with Measurable Advantages


Sterically Programmable Organometallic Frameworks

When a specific 1D vs. 2D metal–organic framework topology must be achieved through the choice of monoaryl phosphate, the isopropyl-substituted system directs the formation of a 1D polymer, whereas the methyl-substituted analogue yields a 2D network under identical conditions [1]. Procuring diisopropylphenylphosphate (or its structural analogue) is essential for reliably reproducing these divergent architectures.

Nuclear Receptor Profiling for Endocrine Disruption

In assays designed to discriminate androgen receptor inhibitors from activators, the ortho-isopropylated phenyl phosphate motif delivers 40–50% inhibition, in contrast to the 2-fold activation produced by para-substituted counterparts [2]. Using a compound with the verified 2,3-diisopropyl substitution pattern ensures that the observed pharmacological response reflects the intended structural determinant.

Reversible PAF Acetylhydrolase Inhibition

For laboratories investigating the role of PAF acetylhydrolase in inflammatory pathways, diisopropylphenylphosphate is one of the few documented reversible, substrate-competitive inhibitors, in contrast to the irreversible DFP that permanently inactivates the enzyme [3]. This property enables washout and kinetic mechanism studies that are impossible with covalent inactivators.

Lower-Bioaccumulation Flame-Retardant Blends

Replacing triphenyl phosphate (log Kow 4.59) with diisopropylphenylphosphate (log Kow 3.97) reduces the predicted lipid partitioning by approximately 4-fold , making it a scientifically justifiable choice for flame-retardant formulations intended to meet stricter environmental persistence criteria.

Application
Selection Property
Validation Focus
Coordination polymer topology control
Steric bulk and 2,3-diisopropyl substitution pattern
1D vs 2D framework formation under identical reaction conditions
Androgen receptor modulation studies
Ortho-isopropylated phosphate motif
Inhibition vs activation response in trans-activation assays
Reversible enzyme inhibition research
Reversible, substrate-competitive PAF-AH inhibitor
Washout and kinetic mechanism feasibility; distinguish from irreversible inhibitors
Flame-retardant formulation with predicted lower bioaccumulation
Predicted lipophilicity (log Kow) and environmental partitioning
Lower predicted bioaccumulation vs TPP; confirm with experimental data
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